molecular formula C8H10N2O4 B1479053 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid CAS No. 1860604-64-3

2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid

Cat. No. B1479053
CAS RN: 1860604-64-3
M. Wt: 198.18 g/mol
InChI Key: HZBDTLQFNXAFJQ-UHFFFAOYSA-N
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Description

2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid (DHPPA) is a natural organic compound found in many species of plants. It is a member of the pyrrolo[3,4-c]pyrrol-2(1H)-yl family of compounds and is an important intermediary in the biosynthesis of several compounds found in plants. DHPPA has been studied extensively and has been found to have many potential applications in the medical, agricultural, and pharmaceutical industries.

Scientific Research Applications

Chemistry and Synthesis

The chemical compound 2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid, while not directly studied, shares structural similarities with several pyrrole derivatives which are central to various synthetic pathways and applications in organic chemistry. For instance, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, employing intermolecular [2+2]-photocycloaddition and fragmentation reactions of the resulting cyclobutane moiety, is a noted synthesis strategy. This approach utilizes the structural scaffold similar to the compound , indicating its potential utility in constructing complex cyclic compounds (Petz et al., 2019).

Biological Activity

Although the specific compound is not directly mentioned in the literature, related pyrrole derivatives exhibit significant biological activity. For instance, the synthesized derivative [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid has shown inhibitory activity on the aldose reductase enzyme and the protein glycation process, suggesting potential therapeutic applications in treating various pathological conditions (Anagnostou et al., 2002).

Catalytic Properties

Pyrrole derivatives also show promise in catalytic applications. For example, a study on the synthesis of pyrrole-functionalized quinoxalines and benzimidazole involves the condensation between 2-oxo-2-(1H-pyrrol-2-yl)acetic acid and various substituted 1,2-phenylene diamines. This synthesis and the structural arrangement of the resulting compounds in the solid state indicate potential utility in designing catalysts and other materials for chemical transformations (Szydlo et al., 2008).

properties

IUPAC Name

2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-6(12)3-10-1-4-5(2-10)8(14)9-7(4)13/h4-5H,1-3H2,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBDTLQFNXAFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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